molecular formula C24H31NO6 B582781 Ibuprofen Methocarbamol Ester CAS No. 111632-17-8

Ibuprofen Methocarbamol Ester

Cat. No.: B582781
CAS No.: 111632-17-8
M. Wt: 429.513
InChI Key: DAMPDGWOAVJJEN-UHFFFAOYSA-N
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Description

Ibuprofen Methocarbamol Ester is a compound that combines the properties of ibuprofen and methocarbamol. Ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation, while methocarbamol is a muscle relaxant used to relieve muscle spasms. The esterification of these two compounds results in a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of Ibuprofen Methocarbamol Ester involves the esterification of ibuprofen with methocarbamol. This process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction can be carried out in a solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The mixture of diastereomers is then purified using techniques such as column chromatography to separate the desired product from any by-products .

Chemical Reactions Analysis

Ibuprofen Methocarbamol Ester can undergo various chemical reactions, including:

Scientific Research Applications

Ibuprofen Methocarbamol Ester has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of ester compounds.

    Biology: The compound is used in biological studies to investigate the effects of combined NSAID and muscle relaxant therapy.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of combined drug therapies.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Ibuprofen Methocarbamol Ester involves the combined effects of ibuprofen and methocarbamol. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. Methocarbamol acts as a central muscle relaxant by depressing the central nervous system, leading to muscle relaxation. The esterification of these two compounds may result in a synergistic effect, enhancing their therapeutic benefits .

Comparison with Similar Compounds

Ibuprofen Methocarbamol Ester can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in combining the properties of both ibuprofen and methocarbamol, potentially offering enhanced therapeutic benefits.

Properties

IUPAC Name

[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPDGWOAVJJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114870
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111632-17-8
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111632-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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